molecular formula C17H15NO3 B1386808 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 88371-27-1

1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1386808
CAS RN: 88371-27-1
M. Wt: 281.3 g/mol
InChI Key: NNYPUFIJXFELMZ-UHFFFAOYSA-N
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Description

“1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C17H15NO3 . It is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks .


Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” can be found in various databases such as PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” can be found in various databases such as PubChem .

properties

IUPAC Name

1-benzyl-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-9-7-13-10-14(17(20)21)6-8-15(13)18(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYPUFIJXFELMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657485
Record name 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS RN

88371-27-1
Record name 1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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